molecular formula C8H10ClN3O B1331396 4-(6-Chloropyrimidin-4-yl)morpholine CAS No. 22177-92-0

4-(6-Chloropyrimidin-4-yl)morpholine

カタログ番号 B1331396
CAS番号: 22177-92-0
分子量: 199.64 g/mol
InChIキー: CFOBQJWOZVMWBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(6-Chloropyrimidin-4-yl)morpholine is a chemical compound that belongs to the class of bioactive molecules with a pyrimidine core structure. Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The morpholine moiety is a common feature in various pharmacologically active compounds, providing polar character and potential for further functionalization .

Synthesis Analysis

The synthesis of 4-(6-Chloropyrimidin-4-yl)morpholine and its derivatives typically involves palladium-catalyzed cross-coupling reactions, which are efficient and versatile for functionalizing the C-4 and C-6 positions of the pyrimidine ring . Other synthetic approaches include condensation reactions , the use of Vilsmeier-Haack reagent for simultaneous protection and activation , and nucleophilic substitution reactions . These methods allow for the introduction of various substituents, enabling the exploration of structure-activity relationships in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 4-(6-Chloropyrimidin-4-yl)morpholine derivatives is characterized by the presence of a pyrimidine ring substituted with a morpholine ring and various other functional groups. The pyrimidine ring can exhibit significant electronic polarization, affecting the molecule's reactivity and interaction with biological targets . The morpholine ring provides a polar and flexible linker that can influence the compound's pharmacokinetic properties .

Chemical Reactions Analysis

4-(6-Chloropyrimidin-4-yl)morpholine can undergo various chemical reactions, including cross-coupling to introduce different substituents at the pyrimidine ring . It can also participate in cyclocondensation reactions to form more complex heterocyclic systems . The chloro group on the pyrimidine ring is a reactive site that can be substituted with other nucleophiles to generate a wide array of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(6-Chloropyrimidin-4-yl)morpholine derivatives are influenced by the substituents on the pyrimidine ring and the morpholine moiety. These properties include solubility, melting point, and the ability to form hydrogen bonds, which are crucial for the compound's biological activity and drug-likeness . The crystalline structure can exhibit polymorphism, which can affect the compound's stability and bioavailability .

科学的研究の応用

Pharmacophore Development

4-(Pyrimidin-4-yl)morpholines are highlighted as key pharmacophores in the development of inhibitors targeting the PI3K-AKT-mTOR pathway. These compounds are valued for their ability to form hydrogen bonds and confer selectivity in kinase inhibition. Morpholine's utility as a kinase hinge binder, due to its co-planar conformation with adjacent aromatic cores, is emphasized in the research by Hobbs et al. (2019) (Hobbs et al., 2019).

Molecular Structure Analysis

Research by Orozco et al. (2008) delves into the molecular structures of 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines. The study provides insights into the electronic polarization and planarity of pyrimidine rings, as well as the formation of intricate hydrogen-bonded sheet structures (Orozco et al., 2008).

Synthesis and Applications in Inhibiting Biological Processes

Lei et al. (2017) developed a synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are significant in inhibiting tumor necrosis factor alpha and nitric oxide. This work presents a green synthetic approachand demonstrates the potential of these compounds in biological applications, particularly in tumor suppression (Lei et al., 2017).

Synthesis of New Chemical Entities

Zaki et al. (2017) described the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. This research illustrates the use of 4-(6-Chloropyrimidin-4-yl)morpholine in creating new compounds, potentially leading to novel pharmacological activities (Zaki et al., 2017).

Antimicrobial Applications

A study by Desai et al. (2013) synthesized compounds incorporating 4-(6-Chloropyrimidin-4-yl)morpholine, which demonstrated significant antimicrobial properties against various bacterial and fungal strains (Desai et al., 2013).

Application in Cancer Research

A paper by Patel et al. (2003) explored the synthesis of 2,4,6-Trisubstituted-1,3,5-s-triazines, incorporating morpholine derivatives. These compounds showed promising antibacterial, antifungal, and antitubercular activities, underlining their potential in cancer research (Patel et al., 2003).

Development of PET Agents in Parkinson's Disease

Wang et al. (2017) conducted research on synthesizing a new potential PET (Positron Emission Tomography) agent for imaging LRRK2 enzyme in Parkinson's disease. Their work involved the synthesis of a compound incorporating 4-(6-Chloropyrimidin-4-yl)morpholine, highlighting its application in neurodegenerative disease research (Wang et al., 2017).

Safety And Hazards

“4-(6-Chloropyrimidin-4-yl)morpholine” is classified as an irritant . The safety information includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 .

特性

IUPAC Name

4-(6-chloropyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOBQJWOZVMWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355297
Record name 4-(6-chloropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloropyrimidin-4-yl)morpholine

CAS RN

22177-92-0
Record name 4-(6-chloropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(6-chloropyrimidin-4-yl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

45.0 g (302.1 mmol) of 4,6-dichloropyrimidine are initially charged in 450 ml of water. 26.3 g (302.1 mmol) of morpholine are added, and the mixture is stirred at 90° C. for 16 h. The mixture is then cooled to 0° C., and the precipitate formed is filtered off. The precipitate is washed once with 50 ml of water and air-dried.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
26.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-(4,6-dichloropyrimidin-2-yl)morpholine (1.0 equiv.) in EtOH:THF (1:1, 0.25 M) was added thiomorpholine 1,1-dioxide (1.0 equiv.) in one portion. The resulting mixture was heated to 100° C. for 42 h. The resulting mixture was then cooled to RT and concentrated in vacuo to yield an off white solid in The reaction mixture was then concentrated in vacuo and dried under high vacuum over 20 h to yield 4-(6-chloropyrimidin-4-yl)morpholine as a white solid in 97% yield. LCMS (m/z) (M+H)=333.0/334.9, Rt=0.68 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EtOH THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4,6-dichloropyrimidine (1.0 equiv.) in EtOH (0.44 M) was added morpholine (1.0 equiv.) followed by triethylamine (1.10 equiv.). The resulting mixture was stirred at RT for 16 hours. The reaction mixture was then concentrated in vacuo and dried under high vacuum over 20 h to yield 4-(6-chloropyrimidin-4-yl)morpholine as a white solid in 93% yield. LCMS (m/z) (M+H)=200.0/201.8, Rt=0.35 min. 1H NMR (400 MHz, ) δ ppm 3.53-3.71 (m, 4H) 3.72-3.83 (m, 4H) 6.51 (s, 1H) 8.39 (s, 1H) 11.75 (br. s., 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Chloropyrimidin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(6-Chloropyrimidin-4-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(6-Chloropyrimidin-4-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(6-Chloropyrimidin-4-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(6-Chloropyrimidin-4-yl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(6-Chloropyrimidin-4-yl)morpholine

Citations

For This Compound
8
Citations
S Fatima, A Zaki, H Madhav, BS Khatoon, A Rahman… - RSC …, 2023 - pubs.rsc.org
Here, we outline the synthesis of a few 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives and assess their anti-inflammatory activity in …
Number of citations: 5 pubs.rsc.org
JA Borthwick, C Alemparte, I Wall… - Journal of Medicinal …, 2020 - ACS Publications
Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis and has recently been studied as a potential drug target, with inhibitors …
Number of citations: 21 pubs.acs.org
H Beck, M Jeske, K Thede, F Stoll, I Flamme… - …, 2018 - Wiley Online Library
Small‐molecule inhibitors of hypoxia‐inducible factor prolyl hydroxylases (HIF‐PHs) are currently under clinical development as novel treatment options for chronic kidney disease (CKD…
S Sengmany, J Lebre, E Le Gall, E Leonel - Tetrahedron, 2015 - Elsevier
A mild, easy-to-perform, and versatile method for the formation of aminochlorodiazines from reaction of several types of dichlorodiazines (ie, pyridazines, pyrimidines, and pyrazines) …
Number of citations: 15 www.sciencedirect.com
SS AlNeyadi, A Adem, N Amer, MA Ghattas… - Results in …, 2021 - Elsevier
The anti-diabetic activities of a series of chloropyrimidine derviatives 2a-k and 4a-k were investigated after they were designed, synthesized, and docked against the GLP-1 receptor …
Number of citations: 1 www.sciencedirect.com
LM Toledo-Sherman, ME Prime, L Mrzljak… - Journal of medicinal …, 2015 - ACS Publications
We report on the development of a series of pyrimidine carboxylic acids that are potent and selective inhibitors of kynurenine monooxygenase and competitive for kynurenine. We …
Number of citations: 67 pubs.acs.org
S Barman, S Ghosh, R Roy, V Gupta, S Ghosh… - Scientific Reports, 2022 - nature.com
Breast cancer is the most common malignancy in women and is a heterogeneous disease at molecular level. Early detection and specificity are the key prerequisite for the treatment of …
Number of citations: 1 www.nature.com
CW Van der Westhuyzen, AL Rousseau, CJ Parkinson - Tetrahedron, 2007 - Elsevier
In an investigation into the electrophilic nitrosation reactions of a series of 4,6-disubstituted pyrimidine derivatives, a subtle interplay between the electronic nature of the C-4 and C-6 …
Number of citations: 22 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。